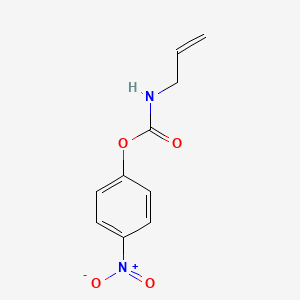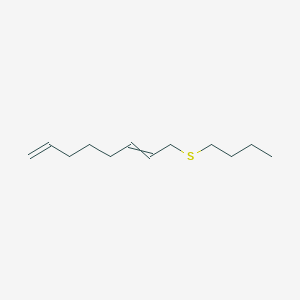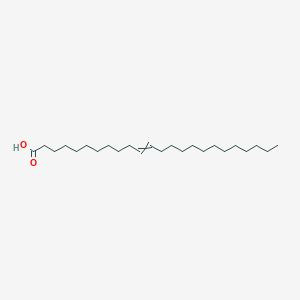
Tetracos-11-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetracos-11-enoic acid, also known as nervonic acid, is a very long-chain monounsaturated fatty acid. It is characterized by a 24-carbon backbone with a single cis double bond at the 11th carbon position. This compound is naturally found in the white matter of animal brains and in peripheral nervous tissue, where it is a key component of the myelin sheath that surrounds nerve fibers .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tetracos-11-enoic acid can be synthesized through the elongation of oleic acid. The process involves the use of malonyl-CoA and long-chain acyl-CoA, which are condensed by the enzyme 3-ketoacyl-CoA synthase (KCS). This enzyme is crucial in the fatty acid elongation cycle .
Industrial Production Methods
Industrial production of this compound often involves the use of genetically engineered microorganisms, such as yeast and plants, that have been modified to express high levels of the KCS enzyme. This method allows for the efficient and sustainable production of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
Tetracos-11-enoic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or ozone, leading to the formation of shorter-chain fatty acids and other oxidation products.
Reduction: Hydrogenation of the double bond using catalysts like palladium on carbon can convert this compound to its saturated counterpart, tetracosanoic acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate, ozone
Reduction: Hydrogen gas, palladium on carbon
Substitution: Alcohols, amines, acid catalysts
Major Products Formed
Oxidation: Shorter-chain fatty acids, aldehydes, ketones
Reduction: Tetracosanoic acid
Substitution: Esters, amides
Applications De Recherche Scientifique
Tetracos-11-enoic acid has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in chromatographic and spectroscopic analyses.
Biology: Studied for its role in the formation and maintenance of the myelin sheath in nerve cells.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders such as multiple sclerosis and schizophrenia.
Industry: Utilized in the production of high-performance lubricants and as a component in the formulation of cosmetics and personal care products
Mécanisme D'action
Tetracos-11-enoic acid exerts its effects primarily through its incorporation into the myelin sheath of nerve cells. It is believed to regulate calcium ion channels in the cell membranes of nerve tissue, thereby influencing nerve signal transmission and overall nerve function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Oleic acid: An 18-carbon monounsaturated fatty acid with a double bond at the 9th carbon position.
Erucic acid: A 22-carbon monounsaturated fatty acid with a double bond at the 13th carbon position.
Lignoceric acid: A 24-carbon saturated fatty acid with no double bonds.
Uniqueness
Tetracos-11-enoic acid is unique due to its specific role in the formation and maintenance of the myelin sheath in nerve cells. Unlike oleic acid and erucic acid, which have shorter carbon chains, this compound’s longer chain length and specific double bond position make it particularly suited for incorporation into nerve cell membranes .
Propriétés
Numéro CAS |
133640-27-4 |
|---|---|
Formule moléculaire |
C24H46O2 |
Poids moléculaire |
366.6 g/mol |
Nom IUPAC |
tetracos-11-enoic acid |
InChI |
InChI=1S/C24H46O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26/h13-14H,2-12,15-23H2,1H3,(H,25,26) |
Clé InChI |
PUAQHEAHUKHXMC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCC=CCCCCCCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



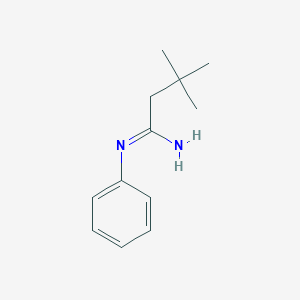
![1-(Chloromethyl)-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane](/img/structure/B14264253.png)


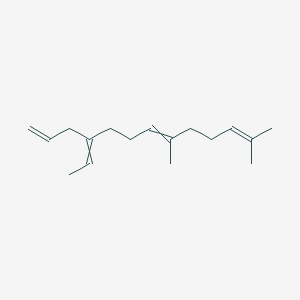

![(5R)-2,6,10,10-Tetramethyl-1-oxaspiro[4.5]deca-2,6-dien-8-one](/img/structure/B14264292.png)
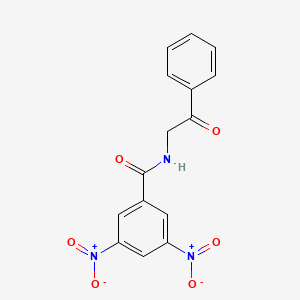
![N~1~,N~2~-Bis[1-(pyridin-2-yl)propan-2-yl]ethane-1,2-diamine](/img/structure/B14264299.png)
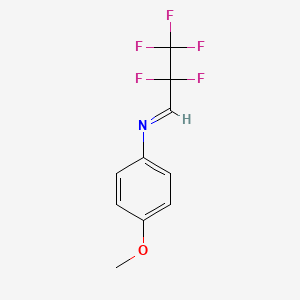
![{5-[(Bicyclo[2.2.1]hept-5-en-2-yl)methoxy]pentyl}(dioctyl)oxo-lambda~5~-phosphane](/img/structure/B14264321.png)
